2,5-bis(4-carboxyphenyl)terephthalic acid
Overview
Description
2,5-bis(4-carboxyphenyl)terephthalic acid is a useful research compound. Its molecular formula is C22H14O8 and its molecular weight is 406.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Isolation of Polymeric Complexes
This compound is used in the isolation of novel polymeric complexes with unusual magnetic properties (Zhang et al., 2015).
Synthesis of Coordination Polymers
It is involved in the synthesis of novel coordination polymers with transition metal cations, which are significant for their structural and magnetic properties (Lv et al., 2014).
Study of Hydrogen Bonding in Crystal Structures
The crystal structures of its derivatives are studied to understand the influence of hydrogen bonding potential on crystal packing (Owczarzak et al., 2013).
Preparation of Metal-Organic Frameworks (MOFs)
Tetracarboxylate ligands, such as this compound, are used to prepare MOFs with different structures and properties, including 3D supramolecular frameworks (Lü et al., 2016).
Hosts for Ferroelectric Systems
These compounds are excellent hosts for ferroelectric systems and are useful in electronic components (Gray et al., 1989).
Nonlinear Optical Properties
Fluorinated terphenyl compounds show potential as efficient third-order nonlinear optical molecules (Adeel et al., 2021).
Temperature Measurement in Microelectronics
Certain derivatives are used in lanthanide metal-organic frameworks for temperature measurement and in situ monitoring in microelectronics (Liu et al., 2021).
Selective Sensing and Catalytic Applications
Some polymers based on this compound demonstrate magnetic properties, selective sensing of ions, and have catalytic applications (Kang et al., 2015).
Properties
IUPAC Name |
2,5-bis(4-carboxyphenyl)terephthalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O8/c23-19(24)13-5-1-11(2-6-13)15-9-18(22(29)30)16(10-17(15)21(27)28)12-3-7-14(8-4-12)20(25)26/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSDUJSGRUNTLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C(=O)O)C3=CC=C(C=C3)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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